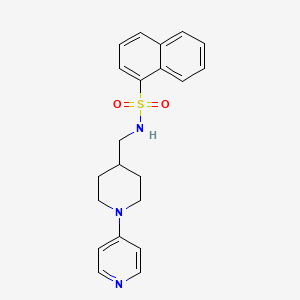

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

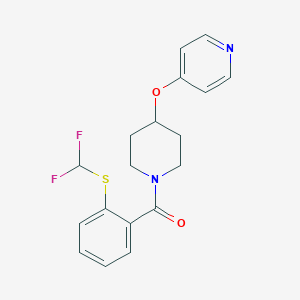

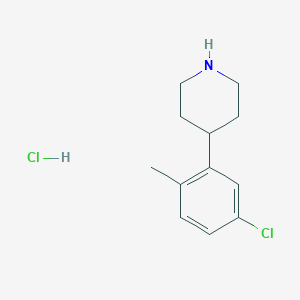

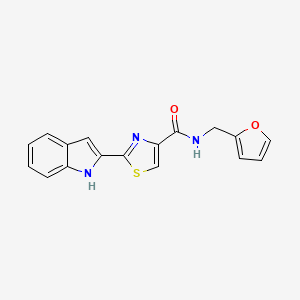

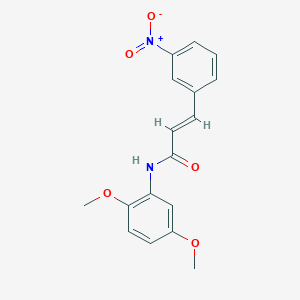

The compound is a complex organic molecule that contains a naphthalene sulfonamide group and a piperidine group attached to a pyridine ring . Naphthalene sulfonamides are a class of compounds known for their various biological activities. Piperidine is a common moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidones, which are precursors to the piperidine ring, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the sulfonamide, pyridine, and piperidine groups. These groups are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonamide, pyridine, and piperidine groups could affect properties such as solubility, melting point, and acidity .Aplicaciones Científicas De Investigación

- The compound’s arrangement within layered structures has been studied using molecular simulation methods. It was intercalated between zirconium 4-sulfophenylphosphonate layers, revealing a dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space. The dipole moments of the compound and its derivatives were calculated, suggesting potential use in nonlinear optics .

- A derivative of this compound, “N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamide,” was discovered as a selective and effective GlyT1 inhibitor. GlyT1 inhibitors have therapeutic potential for treating neuropsychiatric disorders .

- The compound’s analogs, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidines, have been investigated as ATP-competitive inhibitors. These compounds showed significant selectivity for inhibition of PKB (protein kinase B) over PKA (protein kinase A), making them potential candidates for anticancer drug development .

Nonlinear Optics and Electro-Optic Materials

Glycine Transporter 1 (GlyT1) Inhibition

Anticancer Agents

Mecanismo De Acción

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.

Biochemical Pathways

It’s worth noting that similar compounds have been shown to have potential use in non-linear optics, suggesting they may interact with light-sensitive biochemical pathways .

Pharmacokinetics

Similar compounds have been reported to have improved water solubility compared to their analogs , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been shown to suppress the expression of certain genes and downregulate specific cellular responses .

Action Environment

For example, the arrangement of similar intercalated molecules within a layered structure can be influenced by the presence of water molecules and sulfo groups of the host layers .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c25-27(26,21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-10-14-24(15-11-17)19-8-12-22-13-9-19/h1-9,12-13,17,23H,10-11,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEICBXQZHPLGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B2427027.png)

![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2427031.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2427040.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2427041.png)

![5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2427043.png)